molecular formula C11H8F3N3O3S B11506827 N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]-2-furamide

N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]-2-furamide

Cat. No.: B11506827
M. Wt: 319.26 g/mol
InChI Key: GCMJWSXAGLMMGK-UHFFFAOYSA-N
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Description

N-[5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]FURAN-2-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes an imidazo[2,1-b][1,3]thiazole core with a trifluoromethyl group and a furan-2-carboxamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which are then further modified . Another approach involves the use of trifluoromethylated intermediates, which are reacted with various reagents to introduce the imidazo[2,1-b][1,3]thiazole and furan-2-carboxamide functionalities .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]FURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-[5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[2,1-b][1,3]thiazole derivatives and trifluoromethylated compounds, such as:

Uniqueness

What sets N-[5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]FURAN-2-CARBOXAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the imidazo[2,1-b][1,3]thiazole core contributes to its biological activity .

Properties

Molecular Formula

C11H8F3N3O3S

Molecular Weight

319.26 g/mol

IUPAC Name

N-[5-oxo-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl]furan-2-carboxamide

InChI

InChI=1S/C11H8F3N3O3S/c12-11(13,14)10(15-7(18)6-2-1-4-20-6)8(19)17-3-5-21-9(17)16-10/h1-2,4H,3,5H2,(H,15,18)

InChI Key

GCMJWSXAGLMMGK-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(C(=O)N21)(C(F)(F)F)NC(=O)C3=CC=CO3

Origin of Product

United States

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